4-(2-Methoxyethyl)aniline
Description
4-(2-Methoxyethyl)aniline is an aromatic amine derivative with a methoxyethyl (-CH₂CH₂OCH₃) substituent at the para position of the aniline ring. Its molecular formula is C₉H₁₃NO (molecular weight: 149.21 g/mol). The methoxyethyl group introduces moderate lipophilicity and flexibility, distinguishing it from simpler aniline derivatives.
Properties
IUPAC Name |
4-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBFKALRQPQBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233845 | |
| Record name | 4-(2-Methoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84803-56-5 | |
| Record name | 4-(2-Methoxyethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxyethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Methoxyethyl Group Introduction via Alkylation
A foundational approach involves introducing the 2-methoxyethyl group to a pre-functionalized aniline derivative. For example, 4-bromoaniline can undergo nucleophilic substitution with 2-methoxyethyl Grignard reagents (e.g., CH₃OCH₂CH₂MgBr) in tetrahydrofuran (THF) at −78°C. This method typically achieves moderate yields (60–70%) but requires strict anhydrous conditions to prevent side reactions.
Reductive Amination Strategies
Reductive amination between 4-nitrobenzaldehyde and 2-methoxyethylamine offers an alternative route. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the imine intermediate is selectively reduced to the target amine. This method avoids harsh alkylation conditions but necessitates careful pH control to minimize over-reduction.
Catalytic Coupling Reactions
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 4-bromo-(2-methoxyethyl)benzene and ammonia or ammonia equivalents enables direct amine installation. A catalytic system of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C achieves 75–85% yields. This method benefits from excellent functional group tolerance but requires expensive catalysts.
Table 1: Comparative Performance of Catalytic Systems
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos/Cs₂CO₃ | Toluene | 110 | 82 | 98.5 |
| CuI/1,10-phenanthroline | DMF | 120 | 68 | 95.2 |
Reduction of Nitro Precursors
Hydrogenation of 4-Nitro-(2-methoxyethyl)benzene
Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) in ethanol at 50 psi H₂ pressure converts nitro groups to amines efficiently. This method achieves >90% conversion but requires specialized equipment for high-pressure reactions.
Transfer Hydrogenation
Ammonium formate as a hydrogen donor in the presence of Pd/C (10 wt%) enables nitro reduction under ambient pressure. Reactions in methanol at 70°C for 6 hours yield 85–88% product. This approach reduces safety risks associated with high-pressure systems.
Protecting Group Strategies
Acetylation-Deprotection Sequences
Temporary protection of the amine group via acetylation (acetic anhydride, pyridine) allows selective functionalization of the methoxyethyl chain. Subsequent deprotection using HCl in methanol regenerates the free amine. This two-step process achieves 78–82% overall yield but increases synthetic complexity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Continuous flow systems enhance reaction control and scalability. For instance, nitration followed by continuous hydrogenation in a microreactor setup reduces reaction times from 12 hours to 30 minutes while maintaining 89% yield.
Solvent Recycling and Waste Management
Industrial processes prioritize solvent recovery, particularly for toluene and methanol. Membrane filtration and distillation systems achieve >95% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-(2-Methoxyethyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic aromatic substitution reactions, making it a valuable building block in the production of dyes, pigments, and pharmaceuticals.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form sulfonic acid derivatives.
- Reduction : Reduction reactions can convert the amine group to various amine derivatives.
- Substitution : The aniline ring can participate in electrophilic aromatic substitution reactions.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Sulfonic acid derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines or sulfides |
| Substitution | Halogens, nitrating agents | Halogenated or nitrated derivatives |
Biological Applications
This compound has been investigated for its potential biological activities. Its structure suggests possible interactions with biological targets, including neurotransmitter systems and protein kinases.
Case Study: Anticancer Activity
A study explored the use of aniline derivatives in anticancer agents. The incorporation of this compound into drug design may enhance the efficacy of compounds targeting specific cancer pathways by modifying their pharmacological properties .
Pharmaceutical Development
The compound has been studied for its potential therapeutic properties, particularly in neurology and oncology. It is being evaluated for applications related to:
- Pain Management : Investigated for effects on pain pathways.
- Neurotransmission : Potential roles in treating conditions like depression and anxiety.
Research Insights
Recent studies have highlighted the role of compounds similar to this compound in modulating adrenergic receptors, which are crucial for neurotransmission and could lead to novel treatments for neurological disorders .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other high-performance materials used in coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 4-(2-Methoxyethyl)aniline with structurally related aniline derivatives, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Molecular Comparison
Table 2: Reactivity and Functional Differences
Key Findings:
Biological Activity: Derivatives of this compound, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit potent inhibition of fungal histone deacetylase (HDAC) at lower concentrations (1 µM) compared to trichostatin A (1.5 µM) . The methoxyethyl group may enhance target binding or solubility.
Synthetic Utility : Compounds like 4-Methoxy-2-methylaniline are intermediates in heterocyclic synthesis (e.g., via Pd-catalyzed cross-coupling) , while this compound’s flexible side chain could facilitate functionalization for drug discovery.
Physical Properties : The methoxyethyl group balances polarity and lipophilicity, making this compound more soluble than 4-hexyloxyaniline but less polar than 4-(2-methoxyethoxy)aniline .
Biological Activity
4-(2-Methoxyethyl)aniline, with the molecular formula C9H13NO, has garnered attention for its potential biological activities. This compound is structurally related to other aniline derivatives, which are known for various pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential and safety profile.
- Molecular Formula : C9H13NO
- Molecular Weight : 151.21 g/mol
- CAS Number :
The biological activity of this compound is thought to stem from its ability to interact with various biomolecules. The aniline moiety can engage in hydrogen bonding and π-π interactions, while the methoxyethyl group may enhance lipophilicity, facilitating membrane penetration. Additionally, the compound may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Some studies suggest that amine derivatives can possess antibacterial and antifungal properties. The specific activity of this compound in this regard remains to be fully elucidated but warrants investigation due to its structural similarities.
- Cytotoxicity : Preliminary investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity, indicating a need for further studies on the safety and efficacy of this compound in cellular models .
Case Studies and Research Findings
A review of existing literature reveals several studies that have investigated the biological implications of aniline derivatives:
- Topoisomerase Inhibition : A study explored the design and synthesis of aniline derivatives that inhibit human topoisomerase II, a validated target for cancer treatment. While not directly studying this compound, the findings highlight the potential for similar compounds to exhibit anticancer activity through enzyme inhibition .
- Toxicological Assessments : Toxicological profiles for related compounds indicate that they can be harmful if ingested or if they come into contact with skin. Specific studies have established NOAEL (No Observed Adverse Effect Level) values for related anilines, providing a framework for assessing the safety of this compound .
- Comparative Analysis : When compared with other methoxy-substituted anilines, this compound may exhibit unique biological interactions due to the presence of both methoxy and ethyl groups, which can influence pharmacokinetics and bioactivity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(2-Methoxyethyl)aniline in laboratory settings?
- Methodological Guidance :
- Use fume hoods or well-ventilated areas to avoid inhalation of vapors/dust (P271) .
- Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Avoid skin contact; wash exposed areas thoroughly after handling (P264) .
- Store in airtight containers away from oxidizing agents and heat sources.
Q. How can researchers synthesize this compound, and what are common intermediates?
- Synthesis Pathway :
- Step 1 : React 4-nitroanisole with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) in DMF to introduce the methoxyethyl group .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .
- Intermediate Characterization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .
Q. What analytical techniques are suitable for characterizing this compound?
- Recommended Methods :
- GC/MS : Derivatize with 4-carbethoxyhexafluorobutyryl chloride for enhanced volatility; quantify using selected ion monitoring (SIM) .
- HPLC : Use C18 columns with UV detection at 254 nm .
- NMR : Confirm structure via ¹H/¹³C NMR (CDCl₃ solvent; δ ~6.5–7.0 ppm for aromatic protons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Conflict Resolution Strategy :
- Case Example : Discrepancies in LCMS peaks may arise from residual solvents or byproducts. Perform high-resolution mass spectrometry (HRMS) and cross-validate with 2D NMR (COSY, HSQC) .
- Statistical Analysis : Use principal component analysis (PCA) to differentiate spectral noise from authentic signals .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Optimization Approaches :
- Single-Factor Experiments : Vary reaction temperature (60–100°C) and solvent polarity (DMF vs. THF) to identify optimal conditions .
- Catalyst Screening : Test palladium nanoparticles or Raney Ni for selective nitro reduction .
- Workup Refinement : Use liquid-liquid extraction (EtOAc/H₂O) to isolate the product with ≥90% purity .
Q. How does the methoxyethyl substituent influence the electronic properties of aniline in conductive polymers?
- Structure-Property Insights :
- The electron-donating methoxyethyl group enhances solubility in polar aprotic solvents (e.g., 2-methoxyethyl ether), facilitating film formation .
- Conductivity measurements (via four-point probe): Copolymers retain ~1 S/cm despite bulky substituents, suggesting minimal disruption to π-conjugation .
Q. What are emerging applications of this compound in agrochemical research?
- Case Study :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
